![molecular formula C11H20N2O4 B2780991 N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide CAS No. 920343-24-4](/img/structure/B2780991.png)
N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The cyclopentyl ring could provide some rigidity to the structure, while the oxamide group could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxamide group could potentially undergo hydrolysis, and the compound could participate in reactions typical of amines and esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar oxamide group and nonpolar cyclopentyl group could give it unique solubility properties .Scientific Research Applications
- Application : N’-cyclopentyl/N’-mesityl backbone-substituted NHC ligands were synthesized to create Grubbs- and Hoveyda–Grubbs-type olefin metathesis catalysts. These complexes, featuring the compound , exhibit robustness, tolerance to functional groups, and high selectivity. They are used in ring-opening metathesis polymerization (ROMP) reactions, allowing for the controlled synthesis of alternating copolymers from cycloolefins .
- Application : NBE-COE (norbornene-cyclooctene) and NBE-CPE (norbornene-cyclopentene) copolymers can be synthesized with up to 98% and 97% alternating diads, respectively, at low comonomer ratios. These alternating copolymers find applications in materials science, such as in the design of functional materials with tailored properties .
Olefin Metathesis Catalysts
Alternating Copolymers
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-cyclopentyl-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-16-9(17-2)7-12-10(14)11(15)13-8-5-3-4-6-8/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQASIHSNTHKAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1CCCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclopentyl-N-(2,2-dimethoxyethyl)ethanediamide |
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